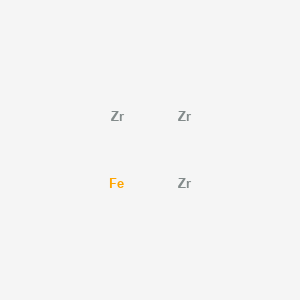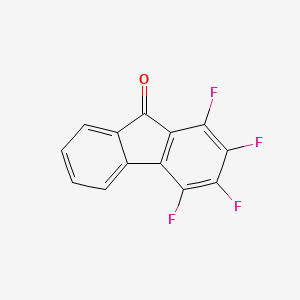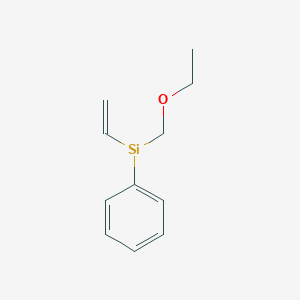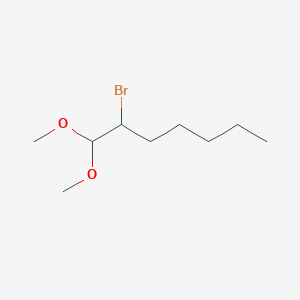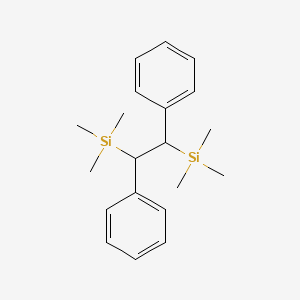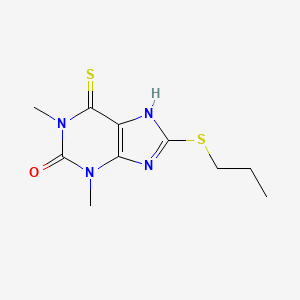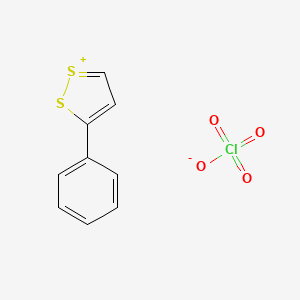
3-Phenyl-1,2-dithiol-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,2-dithiol-1-ium perchlorate is a chemical compound known for its unique structure and properties. It belongs to the class of 1,2-dithiolium salts, which are characterized by a five-membered ring containing two sulfur atoms and a positively charged nitrogen atom. The phenyl group attached to the ring adds to its stability and reactivity. This compound is often used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-dithiol-1-ium perchlorate typically involves the reaction of phenylacetylene with sulfur monochloride (S2Cl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with perchloric acid to yield the final product. The reaction conditions usually involve:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common. scaling up the reaction would involve similar conditions with adjustments for larger volumes and enhanced safety measures due to the use of perchloric acid and sulfur monochloride.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1,2-dithiol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenylsulfoxide or phenylsulfone.
Reduction: Phenylthiol or diphenyl disulfide.
Substitution: Bromophenyl or iodophenyl derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-1,2-dithiol-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as conductive polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1,2-dithiol-1-ium perchlorate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the electrophilic nature of the dithiolium ring, which can react with thiol groups on cysteine residues in proteins. The phenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dithiol-1-ium perchlorate: Lacks the phenyl group, resulting in different reactivity and stability.
3-Methyl-1,2-dithiol-1-ium perchlorate: Contains a methyl group instead of a phenyl group, leading to variations in its chemical properties.
3-Phenyl-1,2-dithiol-1-ium chloride: Similar structure but with a chloride counterion instead of perchlorate.
Uniqueness
3-Phenyl-1,2-dithiol-1-ium perchlorate is unique due to the presence of the phenyl group, which enhances its stability and reactivity compared to other 1,2-dithiolium salts. This makes it a valuable compound for various chemical reactions and scientific research applications.
Propiedades
Número CAS |
10514-35-9 |
|---|---|
Fórmula molecular |
C9H7ClO4S2 |
Peso molecular |
278.7 g/mol |
Nombre IUPAC |
3-phenyldithiol-1-ium;perchlorate |
InChI |
InChI=1S/C9H7S2.ClHO4/c1-2-4-8(5-3-1)9-6-7-10-11-9;2-1(3,4)5/h1-7H;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
XTPOBDSBNKDSMX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=[S+]S2.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



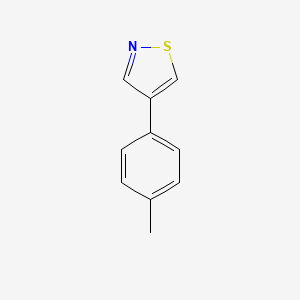
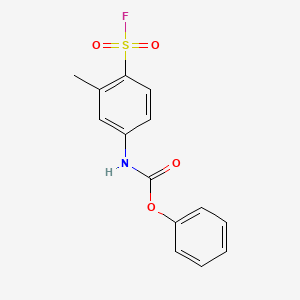

![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
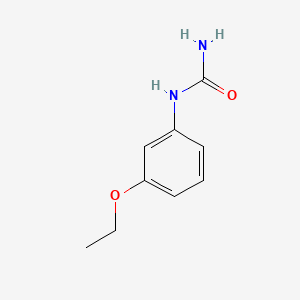
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
